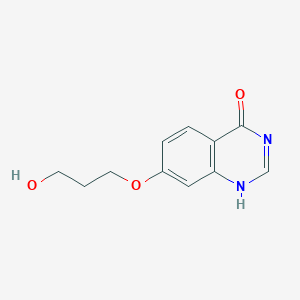

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-(3-hydroxypropoxy)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-4-1-5-16-8-2-3-9-10(6-8)12-7-13-11(9)15/h2-3,6-7,14H,1,4-5H2,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBHJHLUBQRXNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OCCCO)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585316 | |

| Record name | 7-(3-Hydroxypropoxy)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557770-89-5 | |

| Record name | 7-(3-Hydroxypropoxy)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one. As a key intermediate in the synthesis of the potent Aurora B kinase inhibitor Barasertib (AZD1152), this quinazolinone derivative is of significant interest to the fields of medicinal chemistry and oncology research. This document consolidates available data on its chemical structure, physical properties, and its role within the broader context of Aurora B kinase inhibition, offering a valuable resource for researchers engaged in the development of novel therapeutics.

Physicochemical Properties

This compound is a heterocyclic organic compound belonging to the quinazolinone class. The presence of both a hydrogen bond donor (-OH) and acceptor (C=O, N) functionalities, along with the quinazolinone core, dictates its chemical behavior and physical characteristics.

Chemical and Physical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some experimental data is available for related compounds, certain properties for this specific molecule are based on predicted values from computational models.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 557770-89-5 | [2][3][4][5][6][7] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [2][3][5][6] |

| Molecular Weight | 220.22 g/mol | [2][3][5][6] |

| Predicted Boiling Point | 424.8 ± 51.0 °C | [2][3] |

| Predicted Density | 1.34 g/cm³ | [2][3] |

| Predicted pKa | 14.79 ± 0.10 | [3] |

Note: Predicted values are computationally derived and should be confirmed experimentally.

Synthesis and Characterization

General Synthetic Approach

The synthesis of 7-substituted quinazolin-4(3H)-ones often involves the reaction of an appropriately substituted anthranilic acid derivative. For this compound, a potential starting material would be 2-amino-4-hydroxybenzoic acid. The synthesis could proceed via the following conceptual steps:

Figure 1. Conceptual workflow for the synthesis of this compound.

Experimental Protocols for Related Quinazolinones

Detailed experimental procedures for the synthesis of various quinazolinone derivatives can be found in the literature. These protocols typically involve the condensation of an anthranilic acid derivative with an appropriate reagent to form the pyrimidine ring.

Example Protocol: Synthesis of 2,3-disubstituted quinazolin-4(3H)-ones

This method involves a one-pot reaction of anthranilic acid, an acid chloride, and a primary amine, proceeding through a benzoxazinone intermediate. The reaction is often carried out under microwave irradiation to reduce reaction times and improve yields.

-

Materials: Anthranilic acid, acid chloride, primary amine, solvent (e.g., pyridine).

-

Procedure: A mixture of anthranilic acid, acid chloride, and primary amine in a suitable solvent is subjected to microwave irradiation at a specified power and time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, dried, and purified by recrystallization or column chromatography.

Characterization

The structural elucidation of this compound would be achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons on the quinazolinone ring, methylene protons of the propoxy chain, and a hydroxyl proton. The chemical shifts and coupling patterns would confirm the substitution pattern and the structure of the side chain.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the propoxy group.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch, C=O stretch (amide), C-O stretch (ether and alcohol), and aromatic C-H and C=C stretches.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns could provide further structural information.

Biological Context and Signaling Pathway

This compound is a crucial precursor in the synthesis of Barasertib (AZD1152), a selective inhibitor of Aurora B kinase.[2][6] Aurora B kinase is a key regulator of mitosis, and its inhibition is a promising strategy in cancer therapy.

The Aurora B Kinase Signaling Pathway

Aurora B kinase is a component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC plays a central role in ensuring the fidelity of cell division through several mechanisms:

-

Chromosome Condensation: Aurora B phosphorylates Histone H3 at Serine 10, a modification associated with chromosome condensation during mitosis.

-

Kinetochore-Microtubule Attachments: Aurora B is critical for the error correction mechanism that destabilizes incorrect attachments between kinetochores and spindle microtubules, ensuring that sister chromatids are properly attached to opposite spindle poles.

-

Spindle Assembly Checkpoint (SAC): Aurora B contributes to the activation of the SAC, a surveillance mechanism that prevents the onset of anaphase until all chromosomes are correctly bioriented on the mitotic spindle.

-

Cytokinesis: In late mitosis, the CPC relocates to the central spindle and midbody, where Aurora B phosphorylates key substrates to regulate the final separation of daughter cells.

The inhibition of Aurora B by compounds derived from this compound disrupts these processes, leading to mitotic errors, polyploidy, and ultimately, apoptosis in cancer cells.

Figure 2. Simplified signaling pathway of Aurora B kinase and its inhibition.

Conclusion

This compound is a molecule of significant interest due to its role as a key building block for the synthesis of the Aurora B kinase inhibitor, Barasertib. While a complete experimental dataset for its physicochemical properties is not yet fully available in the public literature, this guide provides a consolidated overview of its known and predicted characteristics. A deeper understanding of its properties is crucial for optimizing synthetic routes and for the development of novel quinazolinone-based therapeutics. Further experimental investigation into the precise physicochemical parameters and detailed synthetic protocols for this compound is warranted to facilitate its broader application in drug discovery and development.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-(3-HYDROXY-PROPOXY)-3H-QUINAZOLIN-4-ONE | 557770-89-5 [m.chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

An In-Depth Technical Guide to 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

CAS Number: 557770-89-5

Abstract

This technical guide provides a comprehensive overview of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one, a key intermediate in the synthesis of the potent Aurora B kinase inhibitor, AZD1152 (Barasertib). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical and physical properties, a proposed synthesis protocol, and its crucial role in the development of a targeted cancer therapeutic. While this compound is primarily a synthetic precursor with limited intrinsic biological activity, its significance lies in its function as a building block for a clinically evaluated anti-cancer agent. This guide will also delve into the mechanism of action of AZD1152 and the Aurora B kinase signaling pathway to provide a complete biological context for the importance of this intermediate.

Chemical and Physical Properties

This compound is a substituted quinazolinone. While extensive experimental data for this specific intermediate is not publicly available, its key properties can be summarized and predicted based on its chemical structure and data from similar compounds.

| Property | Value | Source |

| CAS Number | 557770-89-5 | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 7-(3-Hydroxy-propoxy)-3H-quinazolin-4-one | [1][2] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [1][2] |

| Molecular Weight | 220.22 g/mol | [1] |

| Predicted Boiling Point | 424.8 ± 51.0 °C | [1][3] |

| Predicted Density | 1.34 g/cm³ | [1][3] |

| Predicted pKa | 14.79 ± 0.10 | [3] |

Synthesis of this compound

As a key intermediate for the Aurora kinase inhibitor AZD1152, the synthesis of this compound is a critical step. While specific proprietary synthesis details may not be fully public, a plausible and commonly employed synthetic route involves the nucleophilic aromatic substitution of a halogenated quinazolinone precursor with a suitable alcohol.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved by the reaction of 7-fluoro-4-quinazolone with 1,3-propanediol in the presence of a base. The fluoride at the 7-position is a good leaving group for nucleophilic aromatic substitution.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

The following is a generalized experimental protocol based on common organic synthesis techniques for similar compounds:

-

Reaction Setup: To a stirred solution of 7-fluoro-4-quinazolone (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add 1,3-propanediol (1.2 equivalents) and a base, for instance, anhydrous potassium carbonate (2.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The resulting residue is then partitioned between water and a suitable organic solvent like ethyl acetate.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Role in Drug Development: The Synthesis of AZD1152

The primary significance of this compound lies in its role as a pivotal intermediate in the multi-step synthesis of AZD1152 (Barasertib). AZD1152 is a prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA, a highly potent and selective inhibitor of Aurora B kinase.[1]

References

- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]

- 3. Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known biological relevance of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one. This compound is a key intermediate in the synthesis of the potent and selective Aurora B kinase inhibitor, AZD1152 (Baracertib). While its primary role is as a precursor in a multi-step synthetic pathway, understanding its chemical properties is crucial for the efficient production of this clinically investigated anti-cancer agent. This document collates available data on its chemical identity and provides a generalized context for its synthesis, acknowledging the current lack of specific, publicly available experimental data for this particular molecule.

Molecular Structure and Identification

This compound is a heterocyclic organic compound featuring a quinazolinone core functionalized with a 3-hydroxypropoxy group at the 7-position.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 557770-89-5[1] |

| Chemical Formula | C₁₁H₁₂N₂O₃[1] |

| Molecular Weight | 220.22 g/mol [1] |

| Canonical SMILES | C1=CC2=C(C=C1OCCCCO)C(=O)NC=N2 |

| InChI Key | NENVTSMNZWBOJP-UHFFFAOYSA-N |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0.5,1.2!"]; C2 [label="C", pos="1.5,1.2!"]; N3 [label="N", pos="2.0,0.0!"]; C4 [label="C", pos="1.0,-1.2!"]; C4a [label="C", pos="-0.5,-1.2!"]; C5 [label="C", pos="-1.5,-1.2!"]; C6 [label="C", pos="-2.0,0.0!"]; C7 [label="C", pos="-1.5,1.2!"]; C8 [label="C", pos="-0.5,2.4!"]; C8a [label="C", pos="0.0,0.0!"]; O4 [label="O", pos="1.5,-2.4!"]; H3[label="H", pos="3.0,0.0!"]; O7 [label="O", pos="-2.5,2.4!"]; C1_prop [label="C", pos="-3.5,1.2!"]; C2_prop [label="C", pos="-4.5,2.4!"]; C3_prop [label="C", pos="-5.5,1.2!"]; O_prop [label="O", pos="-6.5,2.4!"]; H_prop [label="H", pos="-7.0,1.8!"];

// Quinazolinone ring bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C4a; C4a -- C8a; C8a -- N1; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a;

// Substituent bonds C4 -- O4 [style=double]; N3 -- H3; C7 -- O7; O7 -- C1_prop; C1_prop -- C2_prop; C2_prop -- C3_prop; C3_prop -- O_prop; O_prop -- H_prop;

// Benzene ring double bonds edge [style=double]; C5 -- C6; C7 -- C8; C8a -- N1; C2 -- N3; C4a -- C5; C6 -- C7; C8 -- C8a; C4 -- C4a; }

Figure 1: 2D Chemical Structure of this compound.

Synthesis and Experimental Protocols

A plausible synthetic route involves the reaction of a suitably substituted 2-aminobenzamide or a related precursor with a source for the C2 carbon of the quinazolinone ring, followed by or preceded by the etherification of the 7-hydroxy group.

General Synthetic Workflow:

Figure 2: Generalized synthetic workflow for this compound.

Note on Experimental Protocols: The lack of published, detailed experimental protocols prevents the inclusion of specific reaction conditions, reagent quantities, and purification methods. Researchers aiming to synthesize this compound should refer to patents detailing the synthesis of AZD1152, which may contain the necessary experimental procedures for its intermediates.

Physicochemical Properties

Currently, there is a lack of experimentally determined physicochemical data in the public domain. Predicted values for some properties are available from chemical suppliers.

| Property | Predicted Value |

| Boiling Point | 424.8 ± 51.0 °C[2] |

| Density | 1.34 g/cm³[2] |

| pKa | 14.79 ± 0.10[2] |

Spectroscopic Characterization

As of the latest literature search, no specific experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound has been published. The characterization of this compound would typically involve the following analyses:

-

¹H NMR: Would be expected to show signals corresponding to the aromatic protons on the quinazolinone ring, the methylene protons of the propoxy chain, and the hydroxyl proton.

-

¹³C NMR: Would display resonances for the carbon atoms of the quinazolinone core and the propoxy side chain.

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight of 220.22 g/mol . Fragmentation patterns would likely involve the loss of the hydroxypropoxy side chain.

-

Infrared (IR) Spectroscopy: Characteristic peaks would be observed for the N-H and O-H stretching, C=O (amide) stretching, and aromatic C-H and C=C stretching vibrations.

Biological Activity and Signaling Pathways

The primary and currently understood biological relevance of this compound is its role as a key intermediate in the synthesis of AZD1152 (Baracertib).[1]

Role as a Precursor to AZD1152:

AZD1152 is a dihydrogen phosphate prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA. AZD1152-HQPA is a highly potent and selective inhibitor of Aurora B kinase, a key regulator of cell division. Inhibition of Aurora B leads to defects in chromosome segregation and ultimately apoptosis in proliferating cancer cells.

Figure 3: Role of this compound as a precursor to the Aurora B kinase inhibitor AZD1152.

Direct Biological Activity: There is currently no publicly available data to suggest that this compound has any significant direct biological activity or that it has been investigated as a standalone therapeutic agent. Its utility appears to be confined to its role in chemical synthesis.

Quantitative Data

Due to the lack of studies on the direct biological effects of this compound, there is no quantitative data such as IC₅₀ or Kᵢ values to report for this compound.

Conclusion

This compound is a well-defined chemical entity with a crucial, albeit indirect, role in the development of anti-cancer therapeutics. Its significance lies in its function as a key building block for the Aurora B kinase inhibitor AZD1152. While a comprehensive dataset including detailed experimental protocols for its synthesis and full spectroscopic characterization is not currently available in the public domain, this guide provides a summary of its known properties and its place in the broader context of medicinal chemistry. Further research into the synthesis of AZD1152, potentially through the examination of relevant patents, is recommended for scientists requiring detailed experimental procedures.

References

An In-depth Technical Guide to the Synthesis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

This technical guide provides a comprehensive overview of a reliable synthesis pathway for 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic route.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the construction of the quinazolinone core to yield 7-hydroxyquinazolin-4(3H)-one. This is followed by a selective O-alkylation of the hydroxyl group to introduce the 3-hydroxypropoxy side chain.

Logical Flow of the Synthesis

Experimental Protocols

Step 1: Synthesis of 7-Hydroxyquinazolin-4(3H)-one

This step involves the cyclization of 2-amino-4-hydroxybenzoic acid with formamide to construct the quinazolinone ring system.

Experimental Workflow

Methodology:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-hydroxybenzoic acid (1.0 eq) and formamide (10 eq).

-

Heat the reaction mixture to 180°C and maintain this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water, which will result in the precipitation of a solid.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid sequentially with water and then cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified solid under vacuum to obtain 7-hydroxyquinazolin-4(3H)-one.

Step 2: Synthesis of this compound

This step involves the O-alkylation of the 7-hydroxy group of the quinazolinone core with 3-bromo-1-propanol in the presence of a base.

Experimental Workflow

Methodology:

-

Dissolve 7-hydroxyquinazolin-4(3H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

To this solution, add potassium carbonate (K2CO3) (2.5 eq).

-

Add 3-bromo-1-propanol (1.2 eq) to the reaction mixture.

-

Heat the mixture to 80°C and stir for 6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Dry the final product under vacuum.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reagents and Products for the Synthesis of 7-Hydroxyquinazolin-4(3H)-one

| Compound | Molar Mass ( g/mol ) | Starting Amount (g) | Moles (mol) | Product Yield (g) | Yield (%) |

| 2-Amino-4-hydroxybenzoic acid | 153.14 | 15.3 | 0.1 | - | - |

| Formamide | 45.04 | 45.0 | 1.0 | - | - |

| 7-Hydroxyquinazolin-4(3H)-one | 162.15 | - | - | ~13.8 | ~85 |

Table 2: Reagents and Products for the Synthesis of this compound

| Compound | Molar Mass ( g/mol ) | Starting Amount (g) | Moles (mol) | Product Yield (g) | Yield (%) |

| 7-Hydroxyquinazolin-4(3H)-one | 162.15 | 16.2 | 0.1 | - | - |

| 3-Bromo-1-propanol | 138.99 | 16.7 | 0.12 | - | - |

| Potassium Carbonate | 138.21 | 34.6 | 0.25 | - | - |

| This compound | 220.23 | - | - | ~17.6 | ~80 |

Table 3: Physicochemical and Spectroscopic Data

| Compound | Physical State | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) | ESI-MS (m/z) |

| 7-Hydroxyquinazolin-4(3H)-one | Off-white solid | >300 | 12.10 (s, 1H), 10.20 (s, 1H), 8.05 (s, 1H), 7.95 (d, 1H), 7.00 (dd, 1H), 6.90 (d, 1H) | 163.05 [M+H]+ |

| This compound | White solid | 215-218 | 12.05 (s, 1H), 8.00 (s, 1H), 7.90 (d, 1H), 7.15 (dd, 1H), 7.05 (d, 1H), 4.60 (t, 1H), 4.15 (t, 2H), 3.60 (q, 2H), 1.95 (p, 2H) | 221.09 [M+H]+ |

Note: The provided yields and spectroscopic data are typical values and may vary based on experimental conditions.

The Synthetic Keystone: A Literature Review of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the available scientific literature on 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one. While direct research on this specific molecule is limited, its crucial role as a key intermediate in the synthesis of the potent Aurora B kinase inhibitor, AZD1152 (Barasertib), positions it as a compound of significant interest in the field of oncology drug development. This review will cover its synthesis, its progression to the final active pharmaceutical ingredient, and the biological context of its ultimate target, the Aurora B kinase signaling pathway.

The Quinazolin-4(3H)-one Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazolin-4(3H)-one core is a heterocyclic scaffold frequently found in molecules with a wide array of biological activities.[1] This privileged structure is a cornerstone in the design of therapeutic agents targeting various diseases, including cancer, inflammation, and microbial infections. The versatility of the quinazolinone ring system allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological properties.

Synthesis of this compound: An Overview

One plausible method, based on available information for related compounds, involves the reaction of 7-fluoro-4-quinazolone with 1,3-propanediol. This reaction is typically carried out in the presence of a base to deprotonate the alcohol, forming a more nucleophilic alkoxide.

Representative Experimental Protocol for 7-Alkoxy-Quinazolin-4(3H)-one Synthesis

The following is a general procedure adapted from the synthesis of similar 7-substituted quinazolin-4(3H)-one derivatives. This protocol is intended to be representative and may require optimization for the specific synthesis of this compound.

Reaction: To a solution of 7-fluoro-quinazolin-4(3H)-one (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added 1,3-propanediol (1.2 eq) and a base, for example, potassium carbonate (K2CO3, 2.0 eq) or sodium hydride (NaH, 1.5 eq). The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired this compound.

From Intermediate to Investigational Drug: The Synthesis of AZD1152

This compound serves as a critical building block for the synthesis of AZD1152. The subsequent synthetic steps involve the introduction of a pyrazole moiety, which is essential for the molecule's inhibitory activity against Aurora B kinase. The overall synthesis is a multi-step process that highlights the importance of carefully planned synthetic strategies in drug discovery.

References

The Discovery and Synthesis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one: A Key Intermediate in Aurora B Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and physicochemical properties of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one. This compound is a crucial intermediate in the synthesis of the potent and selective Aurora B kinase inhibitor, AZD1152. While direct biological activity data for this compound is not extensively available in public literature, its significance lies in its role as a precursor to a clinically investigated anti-cancer agent. This document provides a comprehensive overview of its synthesis, including a detailed experimental protocol, and contextualizes its importance through the mechanism of action of the final active pharmaceutical ingredient, AZD1152.

Introduction

Quinazolin-4(3H)-one is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic functionalization of the quinazolinone ring system allows for the fine-tuning of pharmacological activity. This compound emerges as a significant molecule in this class, not for its intrinsic biological effects, but as a pivotal building block in the multi-step synthesis of AZD1152, a prodrug of the Aurora B kinase inhibitor AZD1152-HQPA (Barasertib).[2] Aurora B kinase is a key regulator of mitosis, and its inhibition is a validated therapeutic strategy in oncology.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 557770-89-5 | [2] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [2] |

| Molecular Weight | 220.22 g/mol | [2] |

| Boiling Point (Predicted) | 424.8±51.0 °C | [3] |

| Density (Predicted) | 1.34 g/cm³ | [3] |

| pKa (Predicted) | 14.79±0.10 | [3] |

Synthesis of this compound

The synthesis of this compound is conceptually based on the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.[4][5] In this case, the phenolic hydroxyl group of 7-hydroxyquinazolin-4(3H)-one is alkylated with a suitable 3-carbon building block bearing a hydroxyl group and a leaving group, such as 3-bromo-1-propanol.

Proposed Synthetic Pathway

The overall synthetic scheme involves the O-alkylation of 7-hydroxyquinazolin-4(3H)-one.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on analogous Williamson ether syntheses of related quinazolinone derivatives.[6]

Materials:

-

7-Hydroxyquinazolin-4(3H)-one

-

3-Bromo-1-propanol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine

Procedure:

-

To a stirred solution of 7-hydroxyquinazolin-4(3H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3-bromo-1-propanol (1.2-1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Role as an Intermediate in the Synthesis of AZD1152

The primary importance of this compound is its function as a key intermediate in the synthesis of the Aurora B kinase inhibitor AZD1152. The hydroxyl group of the propoxy side chain serves as a handle for further chemical elaboration to introduce the dihydrogen phosphate group, which imparts prodrug properties to the final molecule.

Caption: Logical flow of the use of the intermediate in AZD1152 synthesis.

Biological Activity and Mechanism of Action of the Final Product (AZD1152)

As this compound is a synthetic intermediate, there is a lack of publicly available data on its specific biological activity and cytotoxicity. Its significance is understood through the potent biological activity of the final product, AZD1152.

AZD1152 is a prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA.[2] AZD1152-HQPA is a highly potent and selective inhibitor of Aurora B kinase.[2] The mechanism of action of AZD1152-HQPA is summarized below.

Inhibition of Aurora B Kinase

Aurora B is a serine/threonine kinase that plays a crucial role in chromosome segregation and cytokinesis during mitosis. AZD1152-HQPA inhibits the kinase activity of Aurora B, leading to a cascade of downstream effects.[3]

Cellular Effects

The inhibition of Aurora B by AZD1152-HQPA results in:

-

Inhibition of Histone H3 Phosphorylation: A key substrate of Aurora B, the phosphorylation of histone H3 is inhibited.[7]

-

Chromosome Misalignment: Proper attachment of microtubules to kinetochores is disrupted, leading to chromosome alignment failure at the metaphase plate.[2]

-

Endoreduplication and Polyploidy: Cells fail to complete cytokinesis, leading to multiple rounds of DNA replication without cell division, resulting in polyploid cells.[7]

-

Apoptosis: The sustained mitotic arrest and genomic instability ultimately trigger programmed cell death.[3]

The following table summarizes the in vitro activity of the active form of AZD1152 against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| HL-60 | Acute Myeloid Leukemia | 3-40 | [8] |

| NB4 | Acute Myeloid Leukemia | 3-40 | [8] |

| MOLM13 | Acute Myeloid Leukemia | 3-40 | [8] |

| PALL-2 | Acute Lymphoblastic Leukemia | 3-40 | [8] |

| MV4-11 | Biphenotypic Leukemia | 3-40 | [8] |

| EOL-1 | Acute Eosinophilic Leukemia | 3-40 | [8] |

| K562 | Chronic Myeloid Leukemia | 3-40 | [8] |

Signaling Pathway

The following diagram illustrates the simplified signaling pathway affected by AZD1152-HQPA.

Caption: Simplified signaling pathway of AZD1152-HQPA.

Conclusion

This compound is a well-defined chemical entity whose primary significance is derived from its role as a key intermediate in the synthesis of the Aurora B kinase inhibitor, AZD1152. While it may not possess significant intrinsic biological activity, its synthesis is a critical step in the production of a promising anti-cancer therapeutic. The synthetic route via Williamson ether synthesis is a practical and scalable method for its preparation. This guide provides researchers and drug development professionals with the core knowledge regarding the synthesis and context of this important building block. Further research into the potential biological activities of this and similar intermediates could yield new pharmacological insights.

References

- 1. researchgate.net [researchgate.net]

- 2. 7-(3-HYDROXY-PROPOXY)-3H-QUINAZOLIN-4-ONE | 557770-89-5 [m.chemicalbook.com]

- 3. 557770-89-5 CAS MSDS (7-(3-HYDROXY-PROPOXY)-3H-QUINAZOLIN-4-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. francis-press.com [francis-press.com]

- 6. CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one - Google Patents [patents.google.com]

- 7. AZD1152 rapidly and negatively affects the growth and survival of human acute myeloid leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one: Synthesis, Suppliers, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one, a key intermediate in the synthesis of the potent Aurora B kinase inhibitor, AZD1152 (Barasertib). This document details its chemical suppliers, a comprehensive synthesis protocol, and its crucial role in the development of a promising anti-cancer therapeutic. Furthermore, it outlines the experimental methodologies used to characterize the biological activity of the final product, AZD1152, providing valuable information for researchers in the fields of oncology and drug discovery.

Chemical Suppliers

A number of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table summarizes some of the key suppliers.

| Supplier | CAS Number | Additional Information |

| P&S Chemicals | 557770-89-5 | Provides product information and quotation upon request. |

| ChemicalBook | 557770-89-5 | Offers chemical properties, and lists multiple suppliers. |

| Santa Cruz Biotechnology | 557770-89-5 | Provides the compound for research purposes. |

| Angene International | 557770-89-5 | Lists the product with its corresponding CAS number. |

Synthesis of this compound

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 7-hydroxyquinazolin-4(3H)-one (1 equivalent) in an appropriate solvent such as N,N-dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (K₂CO₃) (1.5-2 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add 3-bromo-1-propanol (1.2-1.5 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 60 to 80 °C and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.

Role as an Intermediate in the Synthesis of AZD1152

This compound serves as a crucial building block in the multi-step synthesis of AZD1152 (Barasertib). AZD1152 is a prodrug that is rapidly converted in vivo to its active form, AZD1152-HQPA, a highly potent and selective inhibitor of Aurora B kinase. The 3-hydroxypropoxy side chain of the intermediate is a key feature that allows for further chemical modifications to construct the final, complex structure of the drug.

Biological Context: Inhibition of Aurora B Kinase

Aurora B kinase is a key regulatory protein involved in cell division (mitosis). It plays a critical role in chromosome condensation, alignment at the metaphase plate, and cytokinesis. Overexpression of Aurora B is frequently observed in various cancers, making it an attractive target for anti-cancer drug development.

The active form of AZD1152, AZD1152-HQPA, inhibits Aurora B kinase, leading to a cascade of events that disrupt mitosis in rapidly dividing cancer cells. This disruption results in the formation of cells with multiple sets of chromosomes (polyploidy) and ultimately triggers programmed cell death (apoptosis).

Caption: Signaling pathway of AZD1152-mediated Aurora B kinase inhibition.

Key Experimental Protocols for Biological Evaluation

The following are detailed protocols for key in vitro assays used to characterize the biological effects of Aurora B kinase inhibitors like AZD1152.

Western Blot for Phospho-Histone H3 (Ser10)

This assay is a direct measure of Aurora B kinase activity in cells. A decrease in the phosphorylation of Histone H3 at Serine 10 indicates successful target engagement by the inhibitor.

Caption: Workflow for Western Blot analysis of phospho-Histone H3.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and treat with various concentrations of the test compound (e.g., AZD1152-HQPA) for a specified duration (e.g., 24 hours). Include a vehicle-treated control.

-

Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or GAPDH) to determine the relative levels of phospho-Histone H3.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests a cytotoxic or cytostatic effect of the compound.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for a defined period (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for the biological activity of AZD1152-HQPA, the active metabolite of AZD1152.

Table 1: In Vitro Kinase Inhibitory Activity of AZD1152-HQPA

| Kinase | IC₅₀ (nM) |

| Aurora B | 0.37 |

| Aurora A | >1000 |

Table 2: Anti-proliferative Activity of AZD1152-HQPA in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HCT116 | Colon Cancer | 5 - 10 |

| SW620 | Colon Cancer | 10 - 20 |

| A549 | Lung Cancer | 20 - 50 |

| HL-60 | Leukemia | 3 - 10 |

Table 3: Induction of Apoptosis by AZD1152-HQPA

| Cell Line | Concentration (nM) | Treatment Time (h) | % Apoptotic Cells |

| MOLM-13 | 10 | 48 | ~50% |

| HL-60 | 100 | 72 | Significant increase |

Note: The IC₅₀ and apoptosis values are approximate and can vary depending on the specific experimental conditions and cell lines used.

This technical guide provides a foundational understanding of this compound, from its commercial availability and synthesis to its critical role in the development of a targeted cancer therapy. The detailed experimental protocols and summary data serve as a valuable resource for researchers dedicated to advancing the field of oncology.

This technical guide provides a comprehensive overview of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one, its synthesis, and the biological activities of structurally related compounds. The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. This compound is a key intermediate in the synthesis of the potent Aurora kinase B inhibitor, Barasertib (AZD1152), highlighting its significance in the development of targeted cancer therapies.

Core Compound: this compound

Chemical Structure:

Chemical Formula: C₁₁H₁₂N₂O₃

Molecular Weight: 220.23 g/mol

CAS Number: 557770-89-5

While this compound is primarily recognized as a synthetic intermediate, its core structure is part of a class of compounds with significant biological relevance. Direct biological activity data for this specific intermediate is not extensively reported in the public domain. Its primary role has been to facilitate the synthesis of more complex molecules, such as AZD1152.

Synthesis of this compound and Derivatives

The synthesis of this compound and its analogs generally follows established routes for the construction of the quinazolin-4(3H)-one ring system. A common approach involves the reaction of an appropriately substituted anthranilic acid or its derivative with a suitable one-carbon source.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on general syntheses of similar quinazolin-4(3H)-one derivatives.

Materials:

-

2-Amino-4-(3-hydroxypropoxy)benzoic acid

-

Formamide

-

Reaction vessel with a reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol, water)

Procedure:

-

A mixture of 2-amino-4-(3-hydroxypropoxy)benzoic acid (1 equivalent) and formamide (10-15 equivalents) is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The reaction mixture is heated to 150-160 °C and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, resulting in the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with cold water, and then dried.

-

The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Biological Activity of Related Quinazolin-4(3H)-one Compounds

The quinazolin-4(3H)-one scaffold is a versatile pharmacophore, and its derivatives have been extensively investigated for a wide range of biological activities. The primary focus of compounds related to this compound is the inhibition of protein kinases, particularly Aurora kinases, which are crucial regulators of cell division.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy. Barasertib (AZD1152), synthesized from this compound, is a potent and selective inhibitor of Aurora kinase B.

Table 1: In Vitro Kinase Inhibitory Activity of Barasertib (AZD1152-HQPA - active form) and Related Compounds

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| AZD1152-HQPA | Aurora B | 0.36 | [1] |

| AZD1152-HQPA | Aurora A | 1369 | [1] |

| Compound 9h | Aurora A | 2.8 | [2] |

| Compound 9a | Aurora A | 6.0 | [2] |

| Compound 6 | Aurora A | - | [1] |

| Compound 35 | VEGFR-2 | 290 | [3] |

| Compound 35 | FGFR-1 | 350 | [3] |

| Compound 35 | BRAF | 470 | [3] |

Cytotoxic Activity

The inhibition of key cellular processes like mitosis by quinazolin-4(3H)-one derivatives translates to cytotoxic effects against cancer cells.

Table 2: In Vitro Cytotoxicity of Quinazolin-4(3H)-one Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 19d | MDA-MB-468 (Breast) | 3.4 | [4] |

| Compound C9 | MGC-803 (Gastric) | 5.048 | [5] |

| Compound C19 | MGC-803 (Gastric) | 0.595 | [5] |

| Compound 3j | MCF-7 (Breast) | 0.20 | [6] |

| Compound 3g | A2780 (Ovarian) | 0.14 | [6] |

| Compound 43 | HepG2 (Liver) | 1.20 | [3] |

| Compound 44 | A549 (Lung) | 2.09 | [3] |

Signaling Pathways and Experimental Workflows

Aurora Kinase B Signaling Pathway in Mitosis

Aurora B kinase is a key component of the chromosomal passenger complex (CPC), which ensures the correct segregation of chromosomes during mitosis. Inhibition of Aurora B disrupts these processes, leading to mitotic arrest and ultimately cell death.

Caption: Simplified Aurora B Kinase Signaling Pathway in Mitosis.

Experimental Workflow for Kinase Inhibition Assay

A common method to determine the inhibitory activity of compounds against a specific kinase is a luminescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.

Caption: General Experimental Workflow for an In Vitro Kinase Inhibition Assay.

Experimental Protocols for Key Biological Assays

Protocol for Aurora Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits.[7][8]

Materials:

-

Purified recombinant Aurora kinase (A or B)

-

Kinase substrate (e.g., Kemptide)

-

ATP solution

-

Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control wells).

-

Add 2 µL of a mixture containing the Aurora kinase enzyme to each well.

-

Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the control and determine the IC₅₀ value.

Protocol for Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Materials:

-

Human cancer cell line (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC₅₀ value.

Conclusion

This compound is a valuable synthetic intermediate for the development of potent kinase inhibitors, particularly targeting the Aurora kinase family. The broader class of quinazolin-4(3H)-one derivatives demonstrates a remarkable range of biological activities, with significant potential for the development of new therapeutics, especially in the field of oncology. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of compounds. Further exploration of the structure-activity relationships of quinazolin-4(3H)-one derivatives will undoubtedly lead to the discovery of novel and more effective therapeutic agents.

References

- 1. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. promega.com [promega.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone class. Quinazolinones are a prominent scaffold in medicinal chemistry, with a wide range of biological activities including anticancer, anti-inflammatory, antibacterial, and antifungal properties. This specific derivative is of particular interest as a key intermediate in the synthesis of the potent and selective Aurora B kinase inhibitor, AZD1152 (Barasertib), a compound investigated for its potential in cancer therapy. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthetic chemistry. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 220.22 g/mol | --INVALID-LINK--[1] |

| CAS Number | 557770-89-5 | --INVALID-LINK--[1] |

| Boiling Point | 424.8±51.0 °C (Predicted) | --INVALID-LINK--[2] |

| Density | 1.34 g/cm³ (Predicted) | --INVALID-LINK--[2] |

| pKa | 14.79±0.10 (Predicted) | --INVALID-LINK--[2] |

| Appearance | Not specified (likely a solid) | General knowledge |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the introduction of the 3-hydroxypropoxy side chain onto a pre-formed quinazolinone core, specifically at the 7-position. A common starting material for this synthesis is 7-hydroxyquinazolin-4(3H)-one.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process starting from a suitable anthranilic acid derivative.

A general workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 7-Hydroxyquinazolin-4(3H)-one

This procedure outlines a common method for the alkylation of a phenolic hydroxyl group.

Materials:

-

7-Hydroxyquinazolin-4(3H)-one

-

3-Bromo-1-propanol or 3-Chloro-1-propanol

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Hexane

-

Water

Procedure:

-

Reaction Setup: To a solution of 7-hydroxyquinazolin-4(3H)-one in a suitable solvent such as DMF or acetone, add a base such as potassium carbonate or cesium carbonate.

-

Addition of Alkylating Agent: Add 3-bromo-1-propanol or 3-chloro-1-propanol to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature ranging from 60°C to 100°C and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

Characterization Methods

The structural confirmation and purity assessment of the synthesized this compound are crucial. The following are standard analytical techniques employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the quinazolinone ring system, as well as the protons of the 3-hydroxypropoxy side chain. The chemical shifts, multiplicities, and integration values of these signals provide detailed information about the connectivity of the atoms.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the quinazolinone ring, the aromatic carbons, and the carbons of the aliphatic side chain.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of the compound.

-

Method: A reversed-phase HPLC method, typically using a C18 column, is employed. The mobile phase usually consists of a mixture of acetonitrile and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: The compound can be detected using a UV detector, typically at a wavelength where the quinazolinone chromophore has a strong absorbance.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.

-

Technique: Electrospray ionization (ESI) is a common ionization technique for this type of molecule, which will typically show a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Context: Role as an Intermediate for an Aurora Kinase Inhibitor

This compound is a crucial building block in the synthesis of AZD1152, a selective inhibitor of Aurora B kinase[1]. Aurora kinases are a family of serine/threonine kinases that play essential roles in cell division, and their overexpression is implicated in various cancers.

Aurora Kinase Signaling Pathway

The Aurora kinase family consists of three main members: Aurora A, Aurora B, and Aurora C. They are key regulators of mitosis.

Simplified overview of Aurora kinase roles in the cell cycle and the point of inhibition by AZD1152.

Inhibition of Aurora B by compounds derived from this compound, such as AZD1152, leads to defects in chromosome segregation and cytokinesis, ultimately resulting in apoptosis (programmed cell death) in cancer cells. This makes the synthesis of this compound a critical step in the development of potential anti-cancer therapeutics.

Conclusion

This compound is a compound of significant interest due to its role as a key intermediate in the synthesis of targeted cancer therapies. This guide has provided a detailed overview of its physicochemical properties, a general protocol for its synthesis, and methods for its characterization. The understanding of this molecule is crucial for researchers and professionals involved in the discovery and development of novel quinazolinone-based drugs.

References

Methodological & Application

Synthesis of AZD1152 from 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of AZD1152, a potent and selective Aurora B kinase inhibitor, starting from the intermediate 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one. AZD1152 is a phosphate prodrug that is rapidly converted in vivo to its active form, AZD1152-HQPA (hydroxyquinazoline pyrazol anilide). The procedures outlined herein are based on established synthetic routes and are intended to guide researchers in the efficient and reliable laboratory-scale preparation of this important compound for research and development purposes. All quantitative data is summarized in tables for clarity, and a detailed workflow of the synthesis is provided.

Introduction

AZD1152 is a second-generation Aurora kinase inhibitor with high selectivity for Aurora B, a key regulator of mitosis.[1] Inhibition of Aurora B leads to defects in chromosome segregation and cytokinesis, ultimately inducing apoptosis in proliferating cancer cells.[1] AZD1152 has demonstrated significant antitumor activity in a range of preclinical cancer models and has been evaluated in clinical trials.[2] The synthesis of AZD1152 is a multi-step process involving the construction of the pyrazoloquinazoline core and subsequent functionalization. This protocol focuses on the key synthetic transformations required to convert this compound to AZD1152.

Synthesis of AZD1152 from this compound

The synthesis of AZD1152 from this compound can be accomplished in a four-step sequence as outlined below. This synthetic route involves chlorination of the quinazolinone, followed by a nucleophilic substitution with a pyrazole intermediate, subsequent amide coupling, and a final phosphorylation step.

Step 1: Synthesis of 4-Chloro-7-(3-hydroxypropoxy)quinazoline

The initial step involves the conversion of the hydroxyl group at the 4-position of the quinazolinone ring to a chlorine atom. This is a crucial activation step for the subsequent nucleophilic aromatic substitution.

Experimental Protocol:

A suspension of this compound (1.0 eq) in phosphoryl chloride (10.0 eq) is heated at 110 °C for 3 hours. The reaction mixture is then cooled to room temperature and poured cautiously onto crushed ice. The resulting mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and then extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-Chloro-7-(3-hydroxypropoxy)quinazoline.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |

| This compound | 220.22 | 1.0 | As required |

| Phosphoryl chloride | 153.33 | 10.0 | 10 x molar eq |

| Product | Yield (%) | Purity (%) |

| 4-Chloro-7-(3-hydroxypropoxy)quinazoline | ~85 | >95 |

Step 2: Synthesis of 3-(4-(7-(3-Hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-yl)propanoic acid

The chlorinated quinazoline is then coupled with a suitable pyrazole derivative. This step forms the core pyrazoloquinazoline structure.

Experimental Protocol:

To a solution of 4-Chloro-7-(3-hydroxypropoxy)quinazoline (1.0 eq) in 2-pentanol is added 3-(4-amino-1H-pyrazol-5-yl)propanoic acid (1.2 eq) and 4M HCl in dioxane (1.5 eq). The reaction mixture is heated to 130 °C for 18 hours. After cooling, the precipitate is collected by filtration, washed with acetone, and dried to afford the desired product.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |

| 4-Chloro-7-(3-hydroxypropoxy)quinazoline | 238.67 | 1.0 | As required |

| 3-(4-amino-1H-pyrazol-5-yl)propanoic acid | 155.15 | 1.2 | 1.2 x molar eq |

| 4M HCl in dioxane | - | 1.5 | 1.5 x molar eq |

| Product | Yield (%) | Purity (%) |

| 3-(4-(7-(3-Hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-yl)propanoic acid | ~70 | >95 |

Step 3: Synthesis of N-(3-Fluorophenyl)-3-(4-(7-(3-hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-yl)propanamide

The carboxylic acid of the pyrazole moiety is then coupled with 3-fluoroaniline to form the corresponding amide.

Experimental Protocol:

To a suspension of 3-(4-(7-(3-Hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-yl)propanoic acid (1.0 eq) in N,N-dimethylformamide (DMF) is added 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) (1.5 eq), 1-hydroxybenzotriazole (HOBt) (1.5 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq). The mixture is stirred at room temperature for 30 minutes, followed by the addition of 3-fluoroaniline (1.2 eq). The reaction is stirred for a further 16 hours at room temperature. The reaction mixture is then poured into water and the resulting precipitate is collected by filtration, washed with water, and dried to give the desired amide.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |

| 3-(4-(7-(3-Hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-yl)propanoic acid | 357.37 | 1.0 | As required |

| EDC.HCl | 191.70 | 1.5 | 1.5 x molar eq |

| HOBt | 135.13 | 1.5 | 1.5 x molar eq |

| DIPEA | 129.24 | 3.0 | 3.0 x molar eq |

| 3-Fluoroaniline | 111.11 | 1.2 | 1.2 x molar eq |

| Product | Yield (%) | Purity (%) |

| N-(3-Fluorophenyl)-3-(4-(7-(3-hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-yl)propanamide | ~80 | >98 |

Step 4: Synthesis of AZD1152

The final step is the phosphorylation of the terminal hydroxyl group of the propoxy chain to yield the phosphate prodrug, AZD1152.

Experimental Protocol:

To a solution of N-(3-Fluorophenyl)-3-(4-(7-(3-hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-yl)propanamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added phosphorus oxychloride (1.1 eq) followed by triethylamine (2.5 eq). The reaction mixture is stirred at 0 °C for 2 hours. The reaction is then quenched by the slow addition of water. The aqueous layer is separated and purified by preparative HPLC to afford AZD1152.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |

| N-(3-Fluorophenyl)-3-(4-(7-(3-hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-yl)propanamide | 450.47 | 1.0 | As required |

| Phosphorus oxychloride | 153.33 | 1.1 | 1.1 x molar eq |

| Triethylamine | 101.19 | 2.5 | 2.5 x molar eq |

| Product | Yield (%) | Purity (%) |

| AZD1152 | ~50 | >99 |

Synthetic Workflow

Caption: Synthetic scheme for the preparation of AZD1152.

Signaling Pathway Inhibition

AZD1152, as its active metabolite AZD1152-HQPA, primarily targets the Aurora B kinase, a crucial component of the chromosomal passenger complex (CPC). The CPC, which also includes INCENP, Survivin, and Borealin, plays a central role in orchestrating accurate chromosome segregation and cytokinesis during mitosis.

Caption: Inhibition of the Aurora B signaling pathway by AZD1152-HQPA.

Conclusion

The synthetic protocol detailed in this document provides a comprehensive guide for the laboratory-scale synthesis of AZD1152 from this compound. By following these procedures, researchers can reliably produce high-purity AZD1152 for further investigation into its biological activities and potential therapeutic applications. The provided diagrams offer a clear visualization of the synthetic workflow and the mechanism of action of this important Aurora B kinase inhibitor.

References

Application Notes and Protocols: 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one as a Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one, a pivotal chemical intermediate in the synthesis of targeted therapeutics. This document outlines its synthesis, chemical properties, and its critical role in the production of advanced drug candidates, specifically focusing on the Aurora B kinase inhibitor, Barasertib (AZD1152).

Chemical Properties and Data

This compound is a substituted quinazolinone that serves as a crucial building block in medicinal chemistry. Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 557770-89-5 |

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.22 g/mol |

| Boiling Point | 424.8±51.0 °C (Predicted) |

| Density | 1.34 g/cm³ (Predicted) |

| pKa | 14.79±0.10 (Predicted) |

Application as a Chemical Intermediate

The primary application of this compound is as a key intermediate in the synthesis of the potent and selective Aurora B kinase inhibitor, AZD1152 (Barasertib).[1] Aurora kinases are crucial for cell cycle regulation, and their inhibition is a validated strategy in cancer therapy. The 3-hydroxypropoxy side chain at the 7-position of the quinazolinone core is a critical feature for the subsequent elaboration into the final drug substance.

The general workflow for the utilization of this intermediate is depicted below.

Caption: Workflow for the synthesis and application of the intermediate.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent conversion, representing a common pathway for the synthesis of quinazolinone-based kinase inhibitors.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the target intermediate via a nucleophilic aromatic substitution reaction.

Materials:

-

7-Fluoro-4-quinazolone

-

1,3-Propanediol

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 7-Fluoro-4-quinazolone (1.0 eq) in DMF, add 1,3-Propanediol (1.5-2.0 eq) and potassium carbonate (2.0-3.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.

Quantitative Data (Typical):

| Parameter | Value |

| Yield | 70-85% |

| Purity (by HPLC) | >98% |

Protocol 2: General Procedure for Subsequent Elaboration to Kinase Inhibitors

This protocol outlines a representative next step in the synthesis of a quinazolinone-based kinase inhibitor, such as AZD1152, from the prepared intermediate. This often involves the activation of the primary alcohol and subsequent coupling with a suitable amine-containing fragment.

Materials:

-

This compound

-

Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

Amine-containing coupling partner (e.g., a substituted pyrazole derivative for AZD1152)

-

Suitable base for the final coupling (e.g., potassium carbonate)

-

Suitable solvent for the final coupling (e.g., DMF)

Procedure:

-

Activation of the Hydroxyl Group:

-

Dissolve this compound (1.0 eq) in DCM and cool to 0 °C.

-

Add triethylamine (1.2 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).

-

Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the mesylated intermediate. This intermediate is often used in the next step without further purification.

-

-

Coupling with the Amine Fragment:

-

To a solution of the amine-containing coupling partner (1.0-1.2 eq) in DMF, add a suitable base such as potassium carbonate (2.0-3.0 eq).

-

Add the mesylated intermediate from the previous step to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the final quinazolinone-based kinase inhibitor.

-

Signaling Pathway Inhibition

This compound is a precursor to AZD1152 (Barasertib), a selective inhibitor of Aurora B kinase.[1] Aurora B is a key mitotic kinase that plays a critical role in chromosome segregation and cytokinesis.[2] Inhibition of Aurora B leads to defects in these processes, ultimately resulting in polyploidy and apoptosis in cancer cells.

Caption: Inhibition of the Aurora B signaling pathway by AZD1152-HQPA.

References

Application Notes and Protocols for 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction